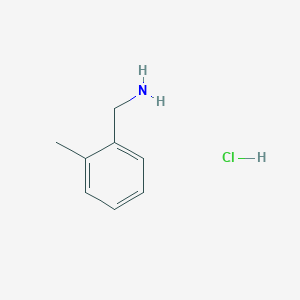
(2-Methylphenyl)methylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)methylazanium chloride is a useful research compound. Its molecular formula is C8H12ClN and its molecular weight is 157.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Intermediates in Drug Synthesis
One of the primary applications of (2-Methylphenyl)methylazanium chloride is as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives can be utilized to develop drugs that target specific biological pathways. For instance, compounds derived from this quaternary ammonium salt have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.
Antimicrobial Activity
Research has indicated that quaternary ammonium compounds exhibit antimicrobial properties. Studies have shown that this compound can act against certain bacterial strains, making it a candidate for developing disinfectants and antiseptics.
Material Science Applications
Surfactants and Emulsifiers
In material science, this compound is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension makes it useful in applications such as coatings, adhesives, and sealants . The compound's amphiphilic nature allows it to stabilize emulsions, which is crucial in the formulation of paints and cosmetics.
Thin Film Deposition
The compound has also been explored for its role in thin film deposition processes. It can serve as a precursor for creating thin films of organic materials used in electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .
Organic Synthesis Applications
Reagent in Chemical Reactions
this compound is employed as a reagent in various organic reactions, including alkylation and acylation processes. Its quaternary ammonium structure allows it to participate in nucleophilic substitutions, making it a valuable tool for synthetic chemists.
Catalysis
The compound has potential catalytic properties, facilitating reactions that require quaternary ammonium salts. These catalysts are particularly useful in synthesizing complex organic molecules, enhancing reaction rates and yields .
Case Studies and Research Findings
Propriétés
Numéro CAS |
14865-38-4 |
|---|---|
Formule moléculaire |
C8H12ClN |
Poids moléculaire |
157.64 g/mol |
Nom IUPAC |
(2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H |
Clé InChI |
AFUROYYNHZQQOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN.Cl |
SMILES canonique |
CC1=CC=CC=C1C[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















